1-(1-Phenylethyl)imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-(1-phenylethyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMSKOJBIRMXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Urea Intermediates and Ninhydrin Cyclization
One well-documented method involves the synthesis of N,N'-disubstituted ureas from primary amines and isocyanates, followed by reaction with ninhydrin to yield the imidazolidine-2,4,5-trione ring system.
Step 1: Urea Formation
Primary amines such as (R)-1-phenylethylamine are reacted with substituted isocyanates in dry tetrahydrofuran (THF) at low temperature (0–5 °C) to form disubstituted ureas.
Step 2: Cyclization with Ninhydrin
The urea intermediate is refluxed with ninhydrin in benzene for approximately 45 minutes. This step forms indeno[1,2-d]imidazolidine-2,8-diones, which are precursors to the desired trione compounds.
Step 3: Oxidation
Treatment with sodium periodate (NaIO4) in aqueous alcoholic solution oxidizes the intermediate to the final N,N'-disubstituted phthalidyl spirohydantoins, which include the imidazolidine-2,4,5-trione core.
This method yields regioselective products, with the nitrogen substituents attached at defined positions, confirmed by NMR diastereotopicity studies.
Preparation Using Potassium Cyanate and Acidic Conditions
Another method involves the reaction of substituted indoline-2,3-diones with potassium cyanate in acetic acid at elevated temperatures (95–100 °C) for about an hour, followed by acid reflux to induce cyclization.
- Example: 3-Amino-1-(3,4-dichlorobenzyl)-3-ethoxycarbonylindoline-2-one reacted with potassium cyanate forms an intermediate which upon refluxing with 20% hydrochloric acid yields the spiroimidazolidine-2,4,5-trione derivative.
This method is useful for preparing 1'-substituted spiroimidazolidine derivatives but can be adapted for 1-(1-phenylethyl) analogs by using appropriate amine precursors.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of imidazolidine-2,4-diones and related compounds.
- A mixture of suitable urea intermediates and other reactants is heated under microwave irradiation (e.g., 140 °C, 200 W) under nitrogen atmosphere for 1–2 hours.
- This method has been shown to produce high yields (90–98%) of imidazolidine derivatives including 1-(1-phenylethyl)imidazolidine-2,4-dione analogs.
- Subsequent treatment with reagents like dimethylformamide dimethyl acetal (DMFDMA) can further derivatize the products.
Synthesis from Amines and Isocyanates
The initial step in many synthetic routes involves the reaction of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine or other substituted amines with isocyanates to form disubstituted ureas, which are then elaborated into imidazolidine-2,4,5-triones.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Urea formation + Ninhydrin cyclization + Oxidation | Primary amine + isocyanate + ninhydrin + NaIO4 | THF (0–5 °C), reflux in benzene, aqueous alcohol oxidation | 85–95 | Regioselective, well-characterized products |
| Potassium cyanate reaction + Acid reflux | Indoline-2,3-dione derivative + KOCN + HCl | Acetic acid 95–100 °C, reflux with 20% HCl | Moderate | Suitable for spiro derivatives, requires purification |
| Microwave-assisted synthesis | Urea intermediates + DMFDMA | Microwave irradiation 140 °C, N2 atmosphere | 90–98 | Rapid, high yield, scalable |
| Amine + Isocyanate direct urea synthesis | (R)-1-phenylethylamine + isocyanate | Dry THF, low temperature | High | Initial step for many synthetic routes |
Research Findings and Analytical Data
- Structural Confirmation: The regioselectivity and substitution pattern have been confirmed by detailed NMR studies, including diastereotopic proton analysis adjacent to nitrogen atoms.
- Physical Properties: Melting points and optical rotations have been reported, e.g., melting points around 148–150 °C for certain substituted spiroimidazolidine derivatives.
- Spectroscopic Data: IR spectra show characteristic carbonyl stretching bands near 1700 cm⁻¹, confirming the trione structure. $$ ^1H $$ NMR data support the substitution pattern and ring formation.
- Yield and Purity: Purification is typically achieved by recrystallization or silica gel chromatography, with yields ranging from moderate to high depending on the method and substrates used.
Chemical Reactions Analysis
1-(1-Phenylethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(1-Phenylethyl)imidazolidine-2,4,5-trione has several notable applications:
Medicinal Chemistry
- Anticancer Research: The compound is being investigated for its potential as an anticancer agent. Its derivatives have shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as enzyme inhibition and receptor antagonism .
- Antiviral and Antimicrobial Properties: The structural features of this compound suggest it may interact with viral proteins or bacterial enzymes, making it a candidate for developing antiviral and antimicrobial drugs .
Biological Studies
- Enzyme Inhibition: Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it could inhibit cyclooxygenase (COX) enzymes relevant to inflammatory responses .
- Receptor Binding Studies: Its ability to bind to various receptors can modulate their activity, impacting cellular signaling pathways associated with diseases such as cancer and inflammation .
Chemical Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. It can participate in various chemical reactions including nucleophilic substitutions and reductions, contributing to the development of new materials and pharmaceuticals .
Comparative Analysis of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer and antiviral agent; enzyme inhibitor |
| Biological Studies | Interaction with biological macromolecules; receptor binding |
| Chemical Synthesis | Intermediate for complex organic synthesis; versatile reactivity |
Anticancer Activity
A study evaluated the cytotoxic effects of several imidazolidine derivatives against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant anti-cancer activity, suggesting that this compound could be similarly effective .
Anti-inflammatory Properties
Research on related compounds demonstrated their ability to inhibit nitric oxide production in macrophages. This implicates potential anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cholinesterase Inhibition
- Potency : Compound 3d is the most potent BChE inhibitor in its class (IC₅₀ = 1.66 μmol/L), outperforming standards like galanthamine . Para-substituted aryl groups (e.g., 4-isopropylphenyl) enhance activity by optimizing electron distribution and steric fit within the enzyme active site .
- Selectivity : Fluorobenzo-thiazole substituents (e.g., in 3e ) improve AChE inhibition (IC₅₀ = 13.8 μmol/L) but reduce BChE specificity, highlighting substituent-dependent selectivity .
TDP1 Inhibition
Adamantane-containing derivatives (e.g., 8a–b , 9a–b ) exhibit TDP1 inhibition, a target in anticancer therapy. These compounds, synthesized from resin acids and adamantane ureas , demonstrate how bulky substituents (e.g., decahydrophenanthrenyl groups) modulate solubility and target engagement.
Antimycobacterial Activity
Urea-based trione analogs (e.g., cyclopropyl derivative 2m ) show alkyl chain length-dependent antimycobacterial activity, suggesting that lipophilicity and substituent flexibility influence membrane penetration .
Data Tables
Table 1. Key Properties of Selected Imidazolidine-2,4,5-trione Derivatives
*Estimated from substituent contributions ; †Predicted based on aromatic vs. alkyl substituents.
Structure-Activity Relationships (SARs)
- Electron Properties : Electron-withdrawing groups (e.g., fluoro, chloro) on aryl rings enhance AChE/BChE inhibition by polarizing the trione core .
- Branched Substituents : Isopropyl or adamantane groups improve enzyme binding via hydrophobic interactions .
- Positional Effects : Para-substituted aryl groups optimize steric alignment with cholinesterase active sites, while ortho-substituents may hinder binding .
Notes
- Synthesis : Scalable routes involve ureas and oxalyl chloride, yielding triones in 62–84% purity .
Biological Activity
1-(1-Phenylethyl)imidazolidine-2,4,5-trione, a compound belonging to the imidazolidine family, has garnered attention due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its imidazolidine core structure, which is substituted with a phenylethyl group. The presence of the trione functional group significantly influences its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain response.
Inhibition Potency
Research indicates that the compound exhibits a range of inhibitory potencies against sEH from 8.4 μM to 0.4 nM, showcasing its potential as a therapeutic agent for conditions such as renal and cardiovascular diseases . The molecular docking studies suggest that the compound forms significant interactions with the active site of sEH, contributing to its inhibitory effects.
Biological Activities
This compound demonstrates several notable biological activities:
- Anti-inflammatory Effects : By inhibiting sEH, the compound may reduce the conversion of epoxyeicosatrienoic acids to diols, thereby modulating inflammatory responses .
- Neuroprotective Potential : The inhibition of sEH is also linked to neuroprotection in various neurological disorders .
- Cholinesterase Inhibition : Some studies suggest that derivatives of imidazolidine-2,4,5-triones can inhibit butyrylcholinesterase, indicating potential applications in treating Alzheimer's disease .
Research Findings and Case Studies
Numerous studies have been conducted to evaluate the efficacy and safety of this compound:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound | Structure | Inhibition Potency (sEH) | Solubility |
|---|---|---|---|
| Urea-based Inhibitors | Standard urea structure | Higher potency (0.4 nM - 8.4 μM) | Lower solubility |
| Imidazolidine Derivatives | Variants with different substituents | Varies widely (up to 6,000-fold less active than ureas) | Improved solubility |
Q & A
Q. How should researchers address conflicting results in thermal stability studies (e.g., TGA vs. DSC data)?
- Methodological Answer: Reconcile discrepancies by analyzing sample preparation: TGA measures mass loss under controlled heating (10°C/min in N₂), while DSC detects phase transitions. Ensure uniform sample crystallinity via powder X-ray diffraction (PXRD) . Apply Kissinger method to DSC data to calculate activation energy and compare with TGA decomposition kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
